molecular formula C24H22N2O3 B2397635 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide CAS No. 922060-92-2

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide

Cat. No.: B2397635
CAS No.: 922060-92-2
M. Wt: 386.451
InChI Key: SUOMOXOOXJLMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a dibenzo[b,f][1,4]oxazepine core, a tricyclic system with oxygen and nitrogen in the seven-membered ring. Key structural attributes include:

  • Substituents: Methyl groups at positions 8 and 10, an oxo group at position 11, and a 3-phenylpropanamide moiety at position 2.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-16-8-11-22-20(14-16)26(2)24(28)19-15-18(10-12-21(19)29-22)25-23(27)13-9-17-6-4-3-5-7-17/h3-8,10-12,14-15H,9,13H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOMOXOOXJLMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CCC4=CC=CC=C4)C(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Oxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dibenzofuran derivative under acidic or basic conditions.

    Introduction of the Phenylpropanamide Moiety: This step involves the coupling of the oxazepine intermediate with a phenylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of oxazepine derivatives with various biological macromolecules.

Mechanism of Action

The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazepine ring system can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors, thereby affecting cellular processes.

Comparison with Similar Compounds

Core Heteroatom Variations: Oxazepine vs. Thiazepine

The substitution of oxygen (oxazepine) with sulfur (thiazepine) in the tricyclic ring is a critical distinction:

Feature Target Compound (Oxazepine) Thiazepine Analogs
Heteroatom Oxygen Sulfur
Electronic Effects Higher electronegativity Lower electronegativity, larger atomic size
Biological Implications Potential for polar interactions Enhanced lipophilicity
Example Compounds N/A Compounds 29, 30, 47, 52 ()

Thiazepine derivatives, such as 10-ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (), exhibit similar tricyclic frameworks but with sulfur, which may improve membrane permeability .

Substituent Positioning and Functional Group Diversity

a. Methyl Group Substitution

The target compound’s 8,10-dimethyl configuration contrasts with analogs like 10-ethyl or 10-propyl derivatives (e.g., 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid in ).

b. Side Chain Variations
Compound Side Chain Key Features Reference
Target Compound 3-Phenylpropanamide Hydrophobic, moderate H-bonding capacity N/A
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide (8a) 2-Phenylacetamide Shorter chain, higher rigidity
F732-0297 4-Ethylbenzenesulfonamide Sulfonamide group (stronger acidity)
BT2 (Carbamic acid ethyl ester) Ethyl carbamate Ester group (improved metabolic stability)

The 3-phenylpropanamide group in the target compound offers a balance between hydrophobicity and flexibility compared to rigid acetamides (8a) or polar sulfonamides (F732-0297).

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. Its unique molecular structure and substituents suggest significant potential for various biological activities. This article aims to provide a detailed examination of its biological activity based on current research findings.

Chemical Structure and Properties

The compound features a dibenzo[b,f][1,4]oxazepine core with specific substitutions that contribute to its reactivity and biological properties. The molecular formula is C23H20N2O4C_{23}H_{20}N_{2}O_{4}, with a molecular weight of approximately 388.423 g/mol. The presence of dimethyl groups and an oxo group enhances its pharmacological potential.

PropertyValue
Molecular FormulaC23H20N2O4C_{23}H_{20}N_{2}O_{4}
Molecular Weight388.423 g/mol
StructureDibenzo[b,f][1,4]oxazepine core with phenyl and propanamide substituents

Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class may act as inhibitors of specific enzymes or receptors involved in various diseases. For instance, preliminary studies suggest that this compound could inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and other disorders .

Neuroactive Properties

The unique structural features of this compound may also confer neuroactive properties. Similar compounds have shown promise in promoting neurite growth and synaptogenesis in neuronal cultures . These effects are critical for enhancing cognitive functions and could have implications in neurodegenerative diseases.

Anticancer Potential

The compound's ability to inhibit HDACs suggests its potential as an anticancer agent. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells. Studies on related compounds have demonstrated efficacy against various cancer types, indicating that further investigation into this compound's anticancer properties is warranted .

Other Biological Activities

Research into similar dibenzo[b,f][1,4]oxazepines has revealed additional biological activities such as:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties.
  • Anti-inflammatory Effects : Certain compounds within this class have been noted for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Histone Deacetylase Inhibition :
    • A study demonstrated that similar oxazepine derivatives effectively inhibited HDAC activity in vitro.
    • Results indicated a dose-dependent response with IC50 values suggesting significant potency .
  • Neurite Growth Promotion :
    • Research on related compounds showed enhanced neurite outgrowth in cultured neurons.
    • These findings support the hypothesis that the compound may facilitate synaptic plasticity .
  • Anticancer Efficacy :
    • A comparative analysis of dibenzo[b,f][1,4]oxazepine derivatives revealed promising anticancer activity against breast and colon cancer cell lines.
    • The mechanism was attributed to apoptosis induction via HDAC inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.